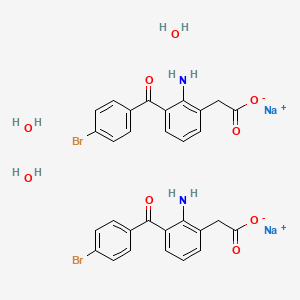

Bromfenac sódico sesquihidratado

Descripción general

Descripción

It is designed to treat postoperative inflammation and reduce ocular pain in patients who have undergone cataract extraction . The active ingredient in Bromfenac Sodium Sesquihydrate is bromfenac sodium, which is chemically designated as sodium 2-amino-3-(4-bromobenzoyl) phenylacetate sesquihydrate .

Aplicaciones Científicas De Investigación

Bromfenac has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies involving NSAIDs and their interactions with biological systems.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Primarily used in ophthalmology to treat postoperative inflammation and pain.

Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.

Mecanismo De Acción

Target of Action

Bromfenac Sodium Sesquihydrate primarily targets Prostaglandin G/H synthase 2 (also known as cyclooxygenase 2 or COX-2) and has a lower affinity for Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .

Mode of Action

Bromfenac Sodium Sesquihydrate is a nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting the synthesis of prostaglandins. It achieves this by blocking the activity of COX-1 and COX-2 enzymes . This inhibition prevents the production and release of prostaglandins, which are known to mediate certain types of intraocular inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Bromfenac Sodium Sesquihydrate is the prostaglandin synthesis pathway. By inhibiting COX-1 and COX-2, Bromfenac disrupts this pathway, leading to a decrease in prostaglandin levels . Prostaglandins have been shown in many animal models to cause disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure .

Pharmacokinetics

Bromfenac Sodium Sesquihydrate is metabolized by the CYP2C9 enzyme, and its main metabolite in urine is Bromfenac lactam . It has a protein binding of 99.8% and an elimination half-life of 1.4 hours in aqueous humor . It is excreted 82% in urine and 13% in feces .

Result of Action

The inhibition of prostaglandin synthesis by Bromfenac Sodium Sesquihydrate results in a reduction of ocular inflammation and pain. This is particularly beneficial following cataract surgery, where the drug has been shown to reduce macular edema and thickness of the retina (an indicator for inflammation) and improve visual acuity .

Action Environment

The action of Bromfenac Sodium Sesquihydrate can be influenced by various environmental factors. For instance, the drug was found to be stable under hydrolytic (acid, alkaline and water), oxidative, photolytic, and thermal stress conditions . The stability and efficacy of the drug can be affected by factors such as ph, temperature, and light exposure .

Análisis Bioquímico

Biochemical Properties

Bromfenac Sodium Sesquihydrate is known to interact with cyclooxygenase 1 and 2 (COX-1 and COX-2), key enzymes involved in the synthesis of prostaglandins . By inhibiting these enzymes, Bromfenac Sodium Sesquihydrate effectively blocks the synthesis of prostaglandins, which are mediators of intraocular inflammation .

Cellular Effects

Bromfenac Sodium Sesquihydrate has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving prostaglandins . By inhibiting prostaglandin synthesis, Bromfenac Sodium Sesquihydrate can reduce inflammation and pain, which are often associated with changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bromfenac Sodium Sesquihydrate involves its ability to inhibit the COX-1 and COX-2 enzymes . This inhibition blocks the synthesis of prostaglandins, thereby reducing inflammation and pain . The drug’s effects at the molecular level include binding interactions with these enzymes, leading to their inhibition, and subsequent changes in gene expression related to inflammation and pain .

Temporal Effects in Laboratory Settings

While specific long-term studies on Bromfenac Sodium Sesquihydrate are limited, it is known that the drug’s anti-inflammatory effects can persist for up to 24 hours after a single dose . This suggests that Bromfenac Sodium Sesquihydrate has a degree of stability that allows it to exert its effects over an extended period .

Dosage Effects in Animal Models

In animal models, Bromfenac Sodium Sesquihydrate has shown significant anti-inflammatory activity at a dose of 0.316 mg/kg

Metabolic Pathways

Bromfenac Sodium Sesquihydrate is metabolized primarily through the CYP2C9 pathway . The drug is transformed into various metabolites, which are then excreted in urine and bile . The metabolic process involves several enzymes and cofactors, although specific details are not fully documented.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bromfenac sodium is synthesized through a series of chemical reactions starting from 2-amino-3-(4-bromobenzoyl)benzoic acid. The synthesis involves the reaction of this compound with sodium hydroxide to form the sodium salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product.

Industrial Production Methods

In industrial settings, the production of bromfenac sodium involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and efficacy of the product .

Análisis De Reacciones Químicas

Types of Reactions

Bromfenac undergoes several types of chemical reactions, including:

Oxidation: Bromfenac can be oxidized to form various metabolites.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: Bromfenac can participate in substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various bromfenac metabolites, which are often studied for their pharmacological properties .

Comparación Con Compuestos Similares

Similar Compounds

Prolensa: Another bromfenac ophthalmic solution with similar uses.

Bromday: A once-daily formulation of bromfenac.

Uniqueness

Bromfenac Sodium Sesquihydrate is unique due to its specific formulation and concentration, which allows for effective twice-daily administration. Its ability to reduce postoperative inflammation and pain with minimal side effects makes it a preferred choice in ophthalmic treatments .

Propiedades

| The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure. | |

Número CAS |

120638-55-3 |

Fórmula molecular |

C15H14BrNNaO4 |

Peso molecular |

375.17 g/mol |

Nombre IUPAC |

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid |

InChI |

InChI=1S/C15H12BrNO3.Na.H2O/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;/h1-7H,8,17H2,(H,18,19);;1H2 |

Clave InChI |

MMNRQFFNCWNLBZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.O.O.[Na+].[Na+] |

SMILES canónico |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.O.[Na] |

Apariencia |

Solid powder |

| 120638-55-3 | |

Descripción física |

Solid |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

91714-93-1 (Na salt) |

Vida útil |

>3 years if stored properly |

Solubilidad |

1.26e-02 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |

Origen del producto |

United States |

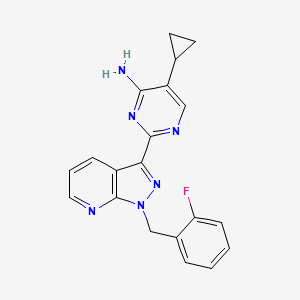

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

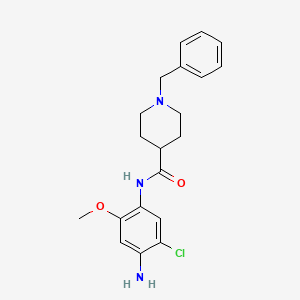

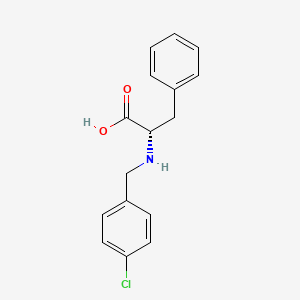

Feasible Synthetic Routes

Q1: How does Bromfenac Sodium Sesquihydrate exert its anti-inflammatory effects?

A1: Bromfenac Sodium Sesquihydrate is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis. [, , , ] Prostaglandins are key mediators of inflammation, contributing to pain, swelling, and other inflammatory responses. By inhibiting COX-2, Bromfenac Sodium Sesquihydrate effectively reduces prostaglandin production, thus mitigating ocular inflammation and pain. [, ]

Q2: Does Bromfenac Sodium Sesquihydrate affect COX-1?

A2: While Bromfenac Sodium Sesquihydrate primarily targets COX-2, it does exhibit some inhibitory activity against COX-1, albeit significantly less potently than its COX-2 inhibition. [] This selectivity for COX-2 is advantageous as it minimizes the potential for gastrointestinal side effects often associated with non-selective COX inhibitors.

Q3: Are there studies comparing the COX-inhibitory activity of Bromfenac Sodium Sesquihydrate to other NSAIDs?

A3: Yes, in vitro studies have directly compared the COX inhibitory activity of Bromfenac Sodium Sesquihydrate to other commonly used ophthalmic NSAIDs like Ketorolac Tromethamine. Results indicate that Bromfenac Sodium Sesquihydrate demonstrates a more potent and selective inhibition of COX-2 compared to the relative COX-1 selectivity of Ketorolac Tromethamine. []

Q4: What is the significance of Bromfenac Sodium Sesquihydrate's twice-daily dosing regimen?

A4: Bromfenac Sodium Sesquihydrate exhibits favorable ocular pharmacokinetics, including good corneal penetration and a relatively long duration of action. [, , ] This allows for effective control of postoperative inflammation and pain with twice-daily dosing, potentially improving patient compliance compared to NSAIDs requiring more frequent administration. [, , ]

Q5: Beyond cataract surgery, what other ophthalmic applications are being explored for Bromfenac Sodium Sesquihydrate?

A5: Research suggests potential benefits of Bromfenac Sodium Sesquihydrate in managing conditions like allergic conjunctivitis, choroidal neovascularization, and even in ocular oncology. [, , , ] Furthermore, studies are investigating its potential as an adjunct therapy to intravitreal injections for age-related macular degeneration. [, ]

Q6: What is the role of DuraSite in Bromfenac Sodium Sesquihydrate formulations?

A7: DuraSite is a mucoadhesive drug delivery system designed to enhance the ocular bioavailability of topical medications. [] Studies comparing experimental Bromfenac Sodium Sesquihydrate formulations using DuraSite to the commercially available Xibrom 0.09% demonstrated significantly higher drug concentrations in ocular tissues with the DuraSite formulations. [] This suggests that DuraSite could potentially enhance the therapeutic efficacy of Bromfenac Sodium Sesquihydrate.

Q7: Are there efforts to develop once-daily formulations of Bromfenac Sodium Sesquihydrate?

A8: Yes, research has explored the safety and efficacy of a once-daily formulation of Bromfenac Sodium Sesquihydrate with a higher concentration than the commercially available 0.09% Xibrom. [] Data suggests that this formulation is well-tolerated and effective in managing postoperative inflammation and pain, offering the potential benefit of improved patient compliance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)